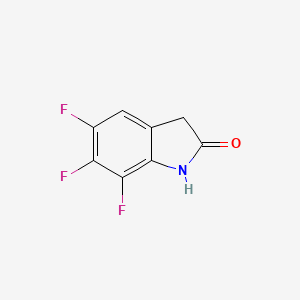

5,6,7-Trifluoroindolin-2-one

Description

Properties

Molecular Formula |

C8H4F3NO |

|---|---|

Molecular Weight |

187.12 g/mol |

IUPAC Name |

5,6,7-trifluoro-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C8H4F3NO/c9-4-1-3-2-5(13)12-8(3)7(11)6(4)10/h1H,2H2,(H,12,13) |

InChI Key |

MQIAVFZXBRVPSF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C(=C2NC1=O)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5,6,7 Trifluoroindolin 2 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For the synthesis of 5,6,7-Trifluoroindolin-2-one, the primary disconnections focus on the formation of the heterocyclic ring, specifically the C-N and C-C bonds that constitute the indolin-2-one core.

A logical retrosynthetic strategy for 5,6,7-Trifluoroindolin-2-one (I) involves two main disconnections:

C-N Bond Disconnection (a): This disconnection of the amide bond within the lactam ring leads to a fluorinated phenylacetic acid derivative (II). This precursor already contains the required trifluorinated benzene (B151609) ring and a side chain that can be cyclized to form the desired indolin-2-one. This is a common strategy in the synthesis of substituted indolin-2-ones.

C-C Bond Disconnection (b): An alternative disconnection breaks the C2-C3 bond, leading to a trifluorinated aniline (B41778) (III) and a two-carbon synthon. This approach is characteristic of methods like the Sandmeyer isatin (B1672199) synthesis, where the aniline is converted to an isatin (indole-2,3-dione) intermediate, which can then be selectively reduced to the indolin-2-one.

These disconnections suggest that a plausible starting material for the synthesis of 5,6,7-Trifluoroindolin-2-one is 2,3,4-trifluoroaniline (B1293922), which can be synthesized from tetrafluorobenzene. google.comgoogle.com

Table 1: Key Retrosynthetic Disconnections for 5,6,7-Trifluoroindolin-2-one

| Disconnection | Precursor | Synthetic Strategy |

| C-N Bond (a) | 2-(2,3,4-trifluorophenyl)acetic acid derivative (II) | Intramolecular cyclization |

| C-C Bond (b) | 2,3,4-Trifluoroaniline (III) | Isatin synthesis followed by reduction |

Established Synthetic Routes for Indolin-2-one Scaffolds

The synthesis of indolin-2-ones through the cyclization of substituted phenylacetic acids is a well-established method. nih.govacs.org In the context of 5,6,7-Trifluoroindolin-2-one, this would involve the intramolecular cyclization of a 2-(2-amino-3,4,5-trifluorophenyl)acetic acid derivative. A plausible synthetic sequence starting from 2,3,4-trifluoroaniline would be:

Diazotization and Cyanation: Conversion of the amino group of 2,3,4-trifluoroaniline to a nitrile via a Sandmeyer-type reaction.

Hydrolysis and Reduction: The resulting trifluorinated benzonitrile (B105546) can be further manipulated. For instance, conversion to a phenylacetic acid derivative.

Cyclization: The final step would be the intramolecular cyclization of the appropriately substituted phenylacetic acid to form the lactam ring of 5,6,7-Trifluoroindolin-2-one.

An alternative and widely used method for constructing the indolin-2-one core is through an isatin intermediate. The Sandmeyer isatin synthesis, for example, involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like concentrated sulfuric acid to yield the corresponding isatin. For the target molecule, this would involve:

Isonitrosoacetanilide Formation: Reaction of 2,3,4-trifluoroaniline with chloral hydrate and hydroxylamine hydrochloride.

Cyclization to 5,6,7-Trifluoroindole-2,3-dione: Treatment of the resulting isonitroso-2',3',4'-trifluoroacetanilide with concentrated sulfuric acid.

Selective Reduction: The C3-carbonyl of the resulting 5,6,7-trifluoroindole-2,3-dione can be selectively reduced using various reducing agents, such as catalytic hydrogenation or Wolff-Kishner reduction, to afford 5,6,7-Trifluoroindolin-2-one.

The direct fluorination of a pre-existing indolin-2-one core to introduce three fluorine atoms at the 5, 6, and 7-positions is a synthetically challenging approach. Electrophilic aromatic substitution reactions, which are typically used for fluorination, are difficult to control in terms of regioselectivity on an activated benzene ring. The presence of the electron-donating amino group and the electron-withdrawing amide group in the indolin-2-one system would lead to a complex mixture of mono-, di-, and poly-fluorinated products at various positions.

Modern electrophilic fluorinating reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) have been used for the fluorination of indoles and other heterocycles. beilstein-journals.org However, these reactions are often focused on the fluorination of the heterocyclic ring (e.g., at the C3 position) rather than the benzene ring. beilstein-journals.org Achieving selective and complete trifluorination at the C5, C6, and C7 positions would likely require harsh reaction conditions and multi-step procedures with protecting groups, making this a less viable and efficient strategy compared to starting with a pre-fluorinated precursor.

Emerging and Sustainable Synthetic Approaches

While the direct formation of the three C-F bonds on the indolin-2-one ring is challenging, metal-catalyzed cross-coupling reactions offer a modern alternative for constructing the core structure from fluorinated building blocks. Palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, is a powerful tool for the synthesis of anilines and N-heterocycles. nih.gov

A potential route to 5,6,7-Trifluoroindolin-2-one using this methodology could involve:

Starting Material: A suitably substituted 1-bromo-2,3,4-trifluorobenzene (B61163) derivative.

Palladium-Catalyzed Amination: Coupling of the fluorinated aryl bromide with an amine, such as glycine (B1666218) ethyl ester, in the presence of a palladium catalyst and a suitable ligand.

Intramolecular Cyclization: The resulting N-aryl glycine ester could then be cyclized to form the indolin-2-one ring.

This approach allows for the formation of the crucial C-N bond under relatively mild conditions and with high functional group tolerance.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org In the synthesis of 5,6,7-Trifluoroindolin-2-one, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as the metal-catalyzed cross-coupling reactions mentioned above, are inherently more atom-economical than stoichiometric reactions.

Use of Less Hazardous Chemical Syntheses: Employing less toxic reagents and solvents. For example, the use of water or other green solvents in cyclization or fluorination reactions is an active area of research. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. As discussed, palladium-catalyzed reactions for C-N bond formation are a key example. Furthermore, the development of recyclable catalysts can further enhance the greenness of the process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The development of highly active catalysts can often enable reactions to proceed under milder conditions.

The application of these principles to the synthesis of fluorinated heterocyles like 5,6,7-Trifluoroindolin-2-one is an ongoing area of research, with the goal of developing more sustainable and environmentally friendly manufacturing processes. rsc.orgresearchgate.net

Flow Chemistry and Continuous Synthesis Protocols

The application of flow chemistry to the synthesis of fine chemicals, including fluorinated heterocycles, offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com While specific flow synthesis protocols for 5,6,7-Trifluoroindolin-2-one are not extensively documented in public literature, the principles of flow chemistry can be readily applied to its production.

Continuous flow processes are particularly beneficial for handling potentially hazardous reagents or intermediates that may be involved in fluorination or subsequent reaction steps. rsc.org For example, a continuous flow protocol for the Balz-Schiemann reaction, a common method for introducing fluorine to an aromatic ring, has been developed to avoid the isolation of potentially unstable diazonium salts. researchgate.net Such an approach could be integrated into a multi-step continuous synthesis of the target molecule.

A hypothetical flow synthesis of 5,6,7-Trifluoroindolin-2-one could involve a packed-bed reactor containing a heterogeneous catalyst for the reduction of 5,6,7-Trifluoroindoline-2,3-dione. The precursor, dissolved in a suitable solvent, would be continuously pumped through the heated reactor column. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity. researchgate.net The integration of in-line analytical techniques, such as benchtop NMR, can facilitate real-time reaction monitoring and optimization. researchgate.net

Table 2: Potential Parameters for Flow Synthesis of 5,6,7-Trifluoroindolin-2-one Note: This table presents a conceptual model for a flow chemistry approach.

| Parameter | Description | Potential Advantage |

| Reactor Type | Packed-bed reactor with a heterogeneous catalyst | Enhanced reaction rates, easy catalyst separation, improved safety. mdpi.com |

| Temperature Control | Precise heating of the reactor coil/column | Minimized side reactions, improved selectivity. |

| Residence Time | Controlled by flow rate and reactor volume | Optimization of conversion and yield. rsc.org |

| In-line Analysis | Integrated NMR or IR spectroscopy | Real-time monitoring and process control. researchgate.net |

Stereoselective Synthesis of Advanced 5,6,7-Trifluoroindolin-2-one Analogues

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, and the development of stereoselective methods to introduce substituents at the C3 position is of significant interest. nih.govnih.gov Advanced analogues of 5,6,7-Trifluoroindolin-2-one, particularly those with a stereocenter at the C3 position, can be synthesized using catalytic asymmetric methods starting from the corresponding isatin, 5,6,7-Trifluoroindoline-2,3-dione.

The electrophilic C3-carbonyl group of the isatin is susceptible to nucleophilic attack. The use of chiral catalysts can direct this addition to produce enantiomerically enriched 3-substituted-3-hydroxyindolin-2-ones. These can then be further elaborated. A variety of catalytic systems have been developed for such transformations on different isatin substrates. nih.gov

For example, a rhodium(III)-catalyzed asymmetric annulation of benzamides with acrylic esters has been shown to produce chiral 3-substituted isoindolinones with good diastereoselectivity. rsc.org While a different heterocyclic system, the principles of using a chiral catalyst to control the stereochemical outcome of a C-C bond-forming reaction are broadly applicable. Similarly, enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved through an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. nih.gov

Applying these concepts to 5,6,7-Trifluoroindoline-2,3-dione, one could envision a catalytic, enantioselective addition of a nucleophile (e.g., an organometallic reagent, an enolate, or a nitroalkane) to the C3-carbonyl. The choice of chiral ligand or catalyst would be crucial for achieving high stereoselectivity.

Table 3: Examples of Catalytic Systems for Stereoselective Reactions on Isatins Note: These examples illustrate general strategies that could be adapted for 5,6,7-Trifluoroindoline-2,3-dione.

| Reaction Type | Catalyst/Ligand Type | Product Class | Reference |

| Asymmetric Pictet-Spengler | Chiral Phosphoric Acids (e.g., BINOL-derived) | Spiroindolones | nih.gov |

| Asymmetric [3+2] Cycloaddition | Chiral Primary Amines or Squaramides | Spirocyclic Pyrrolidine-Oxindoles | mdpi.com |

| Asymmetric Aldol (B89426) Addition | Chiral Metal Complexes or Organocatalysts | 3-Hydroxy-3-(2-oxoalkyl)indolin-2-ones | nih.gov |

| Asymmetric Michael Addition | Quinine-derived Squaramide Catalysts | α-(Trifluoromethyl)imine Derivatives | mdpi.com |

Reactivity and Mechanistic Insights of 5,6,7 Trifluoroindolin 2 One

Electrophilic and Nucleophilic Reactions at the Indolin-2-one Core

The indolin-2-one scaffold possesses sites susceptible to both electrophilic and nucleophilic attack. The aromatic ring, the amide nitrogen, and the α-carbon to the carbonyl (C3) are key centers of reactivity.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) portion of the indolin-2-one core is heavily deactivated towards electrophilic aromatic substitution. This deactivation stems from two primary factors: the electron-withdrawing nature of the amide carbonyl group and, more significantly, the potent inductive effect of the three fluorine substituents. masterorganicchemistry.commsu.edu Halogens are generally deactivating groups in EAS reactions. masterorganicchemistry.com Consequently, forcing conditions would be required for reactions like nitration, halogenation, or Friedel-Crafts reactions. In such cases, the directing effects would be complex. The amide nitrogen, being an activating, ortho-, para-director, would direct incoming electrophiles to the C4 and C6 positions. However, these positions are already substituted with fluorine. The fluorine atoms themselves are ortho-, para-directors, but their deactivating effect is dominant. masterorganicchemistry.com Therefore, electrophilic attack on the aromatic ring of 5,6,7-trifluoroindolin-2-one is predicted to be extremely sluggish.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the high degree of fluorination renders the aromatic ring exceptionally electron-deficient and thus highly activated towards nucleophilic aromatic substitution (SNAr). The fluorine atoms, particularly at the C5 and C7 positions (ortho and para to the electron-withdrawing C=O and C-N bonds of the fused ring system), are expected to be susceptible to displacement by strong nucleophiles. Reactions with alkoxides, amines, or thiolates could lead to the selective substitution of one or more fluorine atoms. rsc.orgbeilstein-journals.org The regioselectivity of these substitutions would be governed by the stability of the intermediate Meisenheimer complex.

Reactions at C3 and N1: The C3 position, being α to the carbonyl group, possesses acidic protons and can be deprotonated by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol-type reaction), to introduce substituents at the C3 position. The amide N-H proton is also acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation. mdpi.com

Transformations Involving the Carbonyl Group

The lactam carbonyl group at the C2 position is a central site for chemical transformations. It can undergo nucleophilic addition, which may be followed by elimination or ring-opening.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the 5,6,7-trifluoroindolin-2-one into 5,6,7-trifluoroindoline. Milder reducing agents, such as sodium borohydride, might reduce the carbonyl to a hydroxyl group, although this is less common for amides compared to ketones or aldehydes. mdpi.com

Addition of Organometallics: Grignard reagents or organolithium compounds could add to the carbonyl group. The initial tetrahedral intermediate could potentially lead to ring-opening products.

Thionation: Lawesson's reagent could be used to convert the carbonyl group into a thiocarbonyl, yielding the corresponding 5,6,7-trifluoroindolin-2-thione.

Ring-Opening and Rearrangement Pathways

The strained five-membered lactam ring is susceptible to cleavage under various conditions.

Hydrolysis: Under either acidic or basic conditions, the amide bond can be hydrolyzed. This ring-opening reaction would yield 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid.

Reductive Cleavage: As mentioned, strong reducing agents like LiAlH₄ can lead to reductive ring-opening, though reduction to the indoline (B122111) is more typical.

Rearrangements: Skeletal rearrangements, such as those analogous to the Favorskii or Wolff rearrangements, could be envisioned if appropriate precursors derived from 5,6,7-trifluoroindolin-2-one were synthesized. harvard.edu For instance, halogenation at the C3 position followed by treatment with a base could potentially initiate a quasi-Favorskii type ring contraction. Pinacol-type rearrangements are also a possibility for suitably substituted derivatives. nih.govyoutube.com Tandem reactions involving initial ring-opening followed by a subsequent cyclization or rearrangement are also plausible, particularly in complex reaction cascades. nih.govbeilstein-journals.org

Oxidation and Reduction Chemistry of the Trifluoroindolin-2-one System

Redox reactions can target several sites within the molecule. An oxidation-reduction reaction involves a change in the oxidation state of the atoms. libretexts.orgncert.nic.in

Table 1: Predicted Redox Reactions of 5,6,7-Trifluoroindolin-2-one

| Reaction Type | Reagent/Condition | Probable Product | Site of Reaction |

|---|---|---|---|

| Reduction | LiAlH₄ | 5,6,7-Trifluoroindoline | C2-Carbonyl |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 5,6,7-Trifluoroindoline | C2-Carbonyl |

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Potential ring-opening/degradation | Aromatic Ring/Aliphatic Ring |

| Oxidation | Peroxy acids | 5,6,7-Trifluoro-1-hydroxyindolin-2-one | N1-Amide |

The reduction of the amide carbonyl is a key transformation, converting the indolin-2-one to an indoline. msu.edu Oxidation is more complex; the electron-rich C3-H bond could be a target for oxidation to a hydroxyl group, leading to a 3-hydroxyindolin-2-one (B1221191) derivative. However, the electron-deficient aromatic ring is generally resistant to oxidation. Harsh oxidizing conditions would likely lead to degradation of the molecule.

Radical Reactions and Single-Electron Transfer Processes

Radical chemistry offers alternative pathways for functionalization that differ from traditional polar reactions. mdpi.com These processes often involve single-electron transfer (SET) from a donor to an acceptor, generating radical ion intermediates. numberanalytics.com

Radical Generation: The N-H bond of the amide can be a source of a nitrogen-centered radical under appropriate conditions. Similarly, radical species can be generated at the C3 position. These radicals could then participate in intra- or intermolecular addition reactions. harvard.edu

SET Processes: The trifluorinated ring, being highly electron-deficient, could act as an electron acceptor in a SET process, particularly under photoredox catalysis conditions. beilstein-journals.orgnih.gov An excited photocatalyst could transfer an electron to the indolinone, forming a radical anion. This intermediate could then undergo fragmentation or react with an electrophile. Conversely, the amide portion could be oxidized via SET to form a radical cation. Such processes, often facilitated by transition metals like nickel, can enable novel cross-coupling reactions. researchgate.net The use of radical scavengers like TEMPO could be used to verify the involvement of a radical mechanism. uva.nl

Role of Fluorine Substituents in Directing Reactivity and Regioselectivity

The three fluorine atoms on the benzene ring are the dominant influence on the molecule's reactivity.

Inductive vs. Resonance Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring, deactivating it towards electrophilic attack. masterorganicchemistry.com While fluorine also possesses lone pairs that can be donated via resonance (+M effect), this effect is weak for fluorine compared to other halogens and is significantly outweighed by the inductive effect. masterorganicchemistry.com

Regioselectivity in EAS: Despite being deactivating, the weak +M effect of fluorine directs incoming electrophiles to the ortho and para positions. However, in 5,6,7-trifluoroindolin-2-one, all available positions on the benzene ring are already fluorinated, making further EAS highly improbable.

Activation for SNAr: The strong -I effect is the key to the molecule's predicted high reactivity in nucleophilic aromatic substitution. By withdrawing electron density, the fluorines stabilize the negative charge in the Meisenheimer intermediate that forms upon nucleophilic attack. This stabilization lowers the activation energy for the reaction. The C5 and C7 positions are particularly activated due to their ortho/para relationship to the ring-fused amide moiety, which also helps to delocalize the negative charge.

Acidity: The inductive effect of the fluorines will increase the acidity of the N-H proton and the C3-protons compared to a non-fluorinated indolin-2-one, making deprotonation at these sites easier.

Computational Mechanistic Elucidation of Key Reactions

Computational chemistry, particularly using Density Functional Theory (DFT), is an invaluable tool for predicting and understanding the reactivity of molecules like 5,6,7-trifluoroindolin-2-one. escholarship.orgnih.gov Such studies can provide quantitative insights into reaction mechanisms, transition state energies, and the influence of substituents. mdpi.com

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict sites of reactivity. For electrophilic attack, the reaction is favored at the atom with the largest HOMO coefficient. For nucleophilic attack, the site with the largest LUMO coefficient is preferred. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. chemrevlett.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, highlighting electron-rich (red) and electron-poor (blue) regions. This allows for the prediction of sites for electrophilic and nucleophilic attack, respectively.

Calculation of Intermediates and Transition States: DFT methods can be used to calculate the energies of reactants, products, intermediates (like Meisenheimer complexes), and transition states. This allows for the construction of a complete reaction energy profile, which can elucidate the reaction mechanism and determine the rate-limiting step. nih.gov

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for 5,6,7-Trifluoroindolin-2-one

| Descriptor | Predicted Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Low tendency to donate electrons |

| LUMO Energy | ~ -1.5 eV | High tendency to accept electrons |

| HOMO-LUMO Gap (η) | ~ 6.0 eV | High kinetic stability, but susceptible to nucleophilic attack |

| Electrophilicity Index (ω) | High | Strong electrophilic character, readily accepts electrons |

These hypothetical values suggest that 5,6,7-trifluoroindolin-2-one would primarily act as an electrophile, consistent with the chemical reasoning presented above.

Derivatization and Functionalization Strategies of 5,6,7 Trifluoroindolin 2 One

N-Functionalization and Heteroatom Modification

The nitrogen atom of the indolin-2-one core is a primary site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the compound's physicochemical properties.

N-Alkylation and N-Arylation:

N-alkylation is a common strategy to introduce alkyl groups onto the indolinone nitrogen. This is typically achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl halide. Given the increased acidity of the N-H bond in 5,6,7-Trifluoroindolin-2-one due to the electron-withdrawing fluorine atoms, milder bases compared to those used for non-fluorinated indolinones may be effective.

N-arylation introduces an aryl group, often to explore structure-activity relationships in drug discovery. Copper- and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are standard methods for this transformation. nih.govuci.edu The electron-deficient nature of the trifluorinated aromatic ring in the substrate may influence the reaction conditions required for efficient coupling.

| Reagent/Catalyst System | Reaction Type | Potential Product |

| Alkyl halide (e.g., CH₃I, BnBr) with a base (e.g., K₂CO₃, NaH) | N-Alkylation | 1-Alkyl-5,6,7-trifluoroindolin-2-one |

| Aryl halide (e.g., Ph-Br) with a Pd or Cu catalyst and a ligand | N-Arylation | 1-Aryl-5,6,7-trifluoroindolin-2-one |

Modification of the Lactam Carbonyl:

The lactam carbonyl group can be modified, for instance, through reduction or conversion to a thioamide. Reduction of the carbonyl group would yield the corresponding indoline (B122111) derivative. Thionation, using reagents like Lawesson's reagent, would convert the carbonyl to a thiocarbonyl, providing access to 5,6,7-trifluorindoline-2-thione derivatives. These modifications can significantly alter the biological activity profile of the parent compound.

Substitution and Modification at Aromatic and Aliphatic Positions

Functionalization of the aromatic and aliphatic positions of the 5,6,7-Trifluoroindolin-2-one core allows for fine-tuning of the molecule's properties.

Aromatic Substitution:

The three fluorine atoms on the aromatic ring are generally stable and not easily displaced. However, under specific conditions, nucleophilic aromatic substitution (SNAr) could be possible, particularly if a strong nucleophile is used. The positions ortho and para to the electron-withdrawing amide group are the most likely sites for such reactions, although the fluorine atoms themselves are deactivating. Electrophilic aromatic substitution is expected to be challenging due to the highly deactivated nature of the trifluorinated ring. libretexts.orguoanbar.edu.iq

Functionalization at the C3 Position:

The C3 position of the indolin-2-one scaffold is a versatile handle for introducing a wide range of substituents.

Aldol-type Condensations: The active methylene (B1212753) group at C3 can participate in condensation reactions with aldehydes and ketones, typically under basic conditions, to introduce a variety of substituted moieties.

Michael Additions: The C3 position can also act as a nucleophile in Michael additions to α,β-unsaturated compounds.

Oxidative Coupling and Halogenation: The C3 position can be functionalized through oxidative coupling reactions. Furthermore, electrophilic halogenating agents can introduce halogen atoms at this position, which can then serve as handles for further cross-coupling reactions. For related oxindole (B195798) systems, direct fluorination at the C3 position has been achieved using electrophilic fluorine sources like Selectfluor. researchgate.net

| Reaction Type | Reagent | Potential Product |

| Aldol (B89426) Condensation | Aldehyde/Ketone, Base | 3-Substituted-5,6,7-trifluoroindolin-2-one |

| Michael Addition | α,β-Unsaturated compound, Base | 3-(1,3-Dicarbonyl)-5,6,7-trifluoroindolin-2-one |

| Electrophilic Halogenation | NBS, NCS, Selectfluor | 3-Halo-5,6,7-trifluoroindolin-2-one |

Construction of Polycyclic Systems Incorporating the Trifluoroindolin-2-one Moiety

The 5,6,7-Trifluoroindolin-2-one scaffold can serve as a building block for the synthesis of more complex polycyclic systems. nih.govudg.edu These larger structures are of interest in areas such as materials science and for accessing novel pharmacological scaffolds.

Annulation reactions, where a new ring is fused to the existing indolinone core, are a primary strategy. This can be achieved through intramolecular cyclizations of appropriately functionalized derivatives. For example, a derivative with a reactive chain at the N1 or C3 position could undergo cyclization to form a new ring.

Another approach involves cycloaddition reactions. While the trifluorinated benzene (B151609) ring is electron-poor, the pyrrolone part of the molecule could potentially participate in cycloaddition reactions under suitable conditions, leading to novel polycyclic architectures.

Regioselective and Stereoselective Functionalization Approaches

Controlling the regioselectivity and stereoselectivity of functionalization is crucial for the synthesis of specific isomers with desired properties.

Regioselectivity:

In the case of 5,6,7-Trifluoroindolin-2-one, the inherent reactivity of the different positions on the molecule dictates the regioselectivity of many reactions. The N-H is the most acidic proton, making N-functionalization highly regioselective. The C3 position is the most common site for nucleophilic attack and condensation reactions on the aliphatic portion. On the aromatic ring, any potential substitution would be governed by the strong directing effects of the fluorine and amide substituents.

Stereoselectivity:

When functionalization at the C3 position creates a new stereocenter, controlling the stereochemical outcome is a significant challenge and a key area of research. Asymmetric catalysis, using chiral catalysts or auxiliaries, is the most common approach to achieve stereoselective C3-functionalization of indolin-2-ones. For instance, enantioselective aldol reactions or Michael additions at the C3 position have been developed for related systems. rsc.orgresearchgate.net These methods often employ chiral organocatalysts or metal complexes to control the facial selectivity of the attack of the electrophile.

Development of Precursors for Advanced Synthetic Applications

5,6,7-Trifluoroindolin-2-one and its derivatives can serve as valuable precursors for the synthesis of more complex target molecules. For example, the indolin-2-one core is a common feature in many biologically active natural products and synthetic drugs.

By strategically functionalizing the 5,6,7-Trifluoroindolin-2-one core, it can be elaborated into more complex structures. For instance, the introduction of a leaving group at the C3 position can enable subsequent nucleophilic substitution or cross-coupling reactions. The lactam ring can be opened to provide access to functionalized 2-aminophenylacetic acid derivatives. These precursors can then be used in the total synthesis of complex natural products or in the generation of libraries of compounds for drug discovery. nih.gov

Computational and Theoretical Studies on 5,6,7 Trifluoroindolin 2 One

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 5,6,7-Trifluoroindolin-2-one, these studies would reveal how the electron density is distributed and how the molecule is likely to interact with other chemical species.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.orgyoutube.com The energy and shape of these orbitals are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). youtube.com For 5,6,7-Trifluoroindolin-2-one, analysis would determine the energy gap between the HOMO and LUMO, which is a measure of the molecule's chemical stability and reactivity. The locations of the HOMO and LUMO on the molecular structure would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map of 5,6,7-Trifluoroindolin-2-one would illustrate regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Conformational Landscape and Energetics

Molecules can exist in various spatial arrangements known as conformations. elifesciences.orgresearchgate.netnih.gov A thorough computational study of 5,6,7-Trifluoroindolin-2-one would involve exploring its conformational landscape to identify the most stable conformers (lowest energy structures) and the energy barriers between them. elifesciences.orgnih.gov This information is critical for understanding the molecule's flexibility and how its shape influences its biological activity and physical properties.

Spectroscopic Property Prediction and Interpretation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.gov For 5,6,7-Trifluoroindolin-2-one, these predictions would include:

NMR (Nuclear Magnetic Resonance): Calculation of ¹H and ¹³C chemical shifts.

IR (Infrared): Prediction of vibrational frequencies to identify characteristic functional groups.

UV-Vis (Ultraviolet-Visible): Calculation of electronic transitions to predict the wavelengths of maximum absorption.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model chemical reactions, mapping out the energy profile of a reaction pathway from reactants to products. This involves locating transition state structures, which are the high-energy points along the reaction coordinate. For 5,6,7-Trifluoroindolin-2-one, this analysis could be applied to understand its synthesis, degradation, or metabolic pathways.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. chemrxiv.orgmdpi.com While a QSRR study would require data on a series of related indolinone derivatives, it would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for 5,6,7-Trifluoroindolin-2-one and correlating them with experimental reactivity data. This approach is valuable for predicting the reactivity of new, unsynthesized compounds. mdpi.com

Advanced Molecular Dynamics Simulations for Solution Behavior of 5,6,7-Trifluoroindolin-2-one Not Publicly Available

Extensive searches of scientific literature and chemical databases have revealed no specific computational or theoretical studies focusing on the advanced molecular dynamics simulations of 5,6,7-Trifluoroindolin-2-one in a solution environment. While research exists on the computational analysis and molecular dynamics of other halogenated organic compounds and derivatives of indolin-2-one, studies dedicated to the trifluorinated variant, 5,6,7-Trifluoroindolin-2-one, are not present in the public domain.

Therefore, it is not possible to provide detailed research findings or data tables related to its solution behavior as requested. The specific parameters, intermolecular interactions, and conformational dynamics that would be elucidated by such simulations have not been a subject of published research to date.

Further research in the field of computational chemistry would be required to generate the specific data requested on the molecular dynamics of 5,6,7-Trifluoroindolin-2-one.

Advanced Analytical Methodologies for Research Characterization of 5,6,7 Trifluoroindolin 2 One and Its Derivatives

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of 5,6,7-Trifluoroindolin-2-one. thermofisher.comnih.gov Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident assignment of a unique molecular formula. researchgate.net Techniques such as Orbitrap MS or Fourier-transform ion cyclotron resonance (FT-ICR) MS are commonly employed for this purpose. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers deep structural insights by breaking the molecule into smaller, characteristic ions. researchgate.netnih.gov For fluorinated indolinone derivatives, fragmentation pathways can be complex but predictable. Common fragmentation events include the loss of neutral fragments like carbon monoxide (CO) from the lactam ring, as well as losses related to the fluorine substituents. researchgate.netresearchgate.net The analysis of these fragmentation patterns helps to confirm the core structure and the location of substituents on the molecule.

| Ion Species | Calculated Exact Mass (m/z) | Potential Fragment Ion | Fragment Formula | Fragment Exact Mass (m/z) |

|---|---|---|---|---|

| [M+H]⁺ | 192.0318 | Loss of CO | [C₇H₄F₃N]⁺ | 164.0369 |

| [M-H]⁻ | 190.0172 | Loss of F | [C₈H₄F₂NO - H]⁻ | 170.0215 |

| [M]⁺• | 191.0240 | Loss of H• | [C₈H₃F₃NO]⁺• | 190.0161 |

Multidimensional Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of 5,6,7-Trifluoroindolin-2-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is used to assign every proton, carbon, and fluorine atom in the molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For 5,6,7-Trifluoroindolin-2-one, one would expect to see signals for the aromatic proton (H-4), the two methylene (B1212753) protons (H-3), and the amine proton (N-H). chemistrysteps.com The splitting patterns of these signals, caused by spin-spin coupling to neighboring protons and fluorine atoms, are crucial for confirming their positions. researchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. pressbooks.pub The chemical shifts are heavily influenced by the electronegative fluorine atoms and the carbonyl group. oregonstate.edu Furthermore, the signals for carbons bonded to fluorine will appear as multiplets due to C-F coupling, which provides definitive evidence for the location of the fluorine atoms. magritek.com

¹⁹F NMR: Given the trifluorinated nature of the compound, ¹⁹F NMR is a particularly informative technique. It offers high sensitivity and a wide range of chemical shifts, making it easy to distinguish between the three non-equivalent fluorine atoms at the C-5, C-6, and C-7 positions. nih.govhuji.ac.il The observed coupling constants between the fluorine atoms (F-F coupling) and between fluorine and protons (H-F coupling) provide invaluable data for confirming the substitution pattern on the aromatic ring. nih.gov

2D-NMR: Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra. wiley.com Techniques such as COSY (Correlation Spectroscopy) identify ¹H-¹H couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. libretexts.org HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the entire molecular framework and confirming the connectivity of the fused ring system. researchgate.netresearchgate.net

| Technique | Atom/Position | Predicted Chemical Shift (ppm) | Key Couplings |

|---|---|---|---|

| ¹H NMR | H-4 | ~7.0-7.5 | Coupling to F-5 |

| CH₂ (C-3) | ~3.5-4.0 | - | |

| NH (N-1) | ~8.0-11.0 | Broad singlet | |

| ¹³C NMR | C=O (C-2) | ~170-180 | - |

| C-F (C-5, C-6, C-7) | ~130-150 | Large ¹JCF coupling | |

| Quaternary C | ~120-140 | C-F couplings | |

| CH₂ (C-3) | ~35-45 | - | |

| ¹⁹F NMR | F-5 | ~ -130 to -150 | Coupling to F-6, H-4 |

| F-6 | ~ -150 to -170 | Coupling to F-5, F-7 | |

| F-7 | ~ -140 to -160 | Coupling to F-6 |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is employed when a suitable single crystal of 5,6,7-Trifluoroindolin-2-one or its derivatives can be grown. The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of atomic coordinates, providing definitive information on bond lengths, bond angles, and torsional angles. researchgate.net

For derivatives of 5,6,7-Trifluoroindolin-2-one that are chiral, X-ray crystallography is the most reliable method for determining the absolute configuration of the stereocenters. researchgate.net This is crucial for structure-activity relationship studies in medicinal chemistry and materials science. The resulting crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing arrangement.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.2 Å, c = 15.1 Å, β = 95° |

| Density (calculated) | 1.65 g/cm³ |

| R-factor | < 0.05 |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Structural Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and are often used for rapid confirmation of a compound's identity.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The FT-IR spectrum of 5,6,7-Trifluoroindolin-2-one would show characteristic absorption bands for the N-H bond (stretching), the C=O bond of the amide (lactam), the C-F bonds, and the aromatic ring. researchgate.netvscht.cz The position of the C=O stretch is particularly sensitive to the ring strain and electronic environment of the lactam.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides information about the molecular backbone and symmetric vibrations, complementing the data obtained from FT-IR.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide (Lactam) | 3100-3300 |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000-3100 |

| C-H Stretch (Aliphatic) | CH₂ | 2850-2960 |

| C=O Stretch | Amide (Lactam) | 1680-1720 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-F Stretch | Aryl Fluoride | 1100-1300 |

Chiral Analytical Techniques for Enantiomeric Purity (if applicable for derivatives)

While the parent compound 5,6,7-Trifluoroindolin-2-one is achiral, many of its derivatives, particularly those synthesized via substitution at the C-3 position, are chiral. researchgate.netrsc.orgnih.gov For these compounds, determining the enantiomeric purity is critical. Chiral analytical techniques are employed to separate and quantify the individual enantiomers.

The most common method is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP), which allows for differential interaction with the two enantiomers of the analyte. This results in different retention times, enabling their separation and quantification to determine the enantiomeric excess (ee). Other techniques, such as chiral Supercritical Fluid Chromatography (SFC) and chiral Gas Chromatography (GC), can also be applied depending on the properties of the derivative. ucj.org.ua

Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are essential for both the purification of 5,6,7-Trifluoroindolin-2-one after synthesis and for the final assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most widely used technique for purity analysis. The compound is passed through a column with a non-polar stationary phase, and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol) is used for elution. A UV detector is commonly used to monitor the eluent, and the purity is determined by the percentage of the total peak area that corresponds to the main compound.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. notulaebotanicae.ro 5,6,7-Trifluoroindolin-2-one and some of its derivatives may be amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification. researchgate.netnih.gov This method provides excellent separation efficiency and is highly sensitive for detecting volatile impurities. However, for less volatile or thermally labile derivatives, HPLC is the preferred method. notulaebotanicae.ro

| Technique | Parameter | Typical Condition |

|---|---|---|

| RP-HPLC | Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile (with 0.1% Formic Acid) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| GC-MS | Column | Capillary (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium | |

| Temperature Program | e.g., 100°C to 280°C at 10°C/min | |

| Ionization Mode | Electron Ionization (EI) |

Applications of 5,6,7 Trifluoroindolin 2 One in Chemical Sciences and Advanced Materials

As a Versatile Building Block in Organic Synthesis

The indolin-2-one core is a cornerstone in the synthesis of a multitude of more complex molecules, particularly pharmaceuticals and bioactive compounds. The presence of multiple reactive sites—the acidic N-H proton, the enolizable C3 position adjacent to the carbonyl group, and the aromatic ring—allows for diverse chemical transformations. Fluorinated variants, such as 5-fluoro-2-oxindole, are recognized as crucial intermediates in the synthesis of drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. researchgate.net

The trifluorination pattern on the benzene (B151609) ring of 5,6,7-trifluoroindolin-2-one significantly influences its reactivity. The electron-withdrawing nature of the three fluorine atoms enhances the acidity of the N-H proton, facilitating N-alkylation or N-arylation reactions. Furthermore, these fluorine atoms can modify the regioselectivity of electrophilic aromatic substitution reactions, should conditions force such a reaction, and can serve as potential sites for nucleophilic aromatic substitution under specific circumstances. The compound's utility as a building block is rooted in its capacity to introduce a trifluorinated oxindole (B195798) motif into larger, more complex molecular architectures.

Table 1: Potential Synthetic Transformations of 5,6,7-Trifluoroindolin-2-one

| Reaction Type | Potential Reagents/Conditions | Expected Outcome |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Introduction of an alkyl group at the N1 position. |

| Aldol (B89426) Condensation | Aldehyde/Ketone, Base (e.g., piperidine) | Formation of a C3-substituted alkylidene derivative. |

| Halogenation | N-Bromosuccinimide (NBS) | Bromination at the C3 position. |

| Reduction | LiAlH₄, BH₃ | Reduction of the lactam carbonyl to an amine. |

Ligand Design in Catalysis and Organometallic Chemistry

Heterocyclic compounds are fundamental components in the design of ligands for transition metal catalysis. The 5,6,7-trifluoroindolin-2-one structure possesses potential metal-coordinating sites, namely the lactam oxygen and nitrogen atoms. While direct research into the coordination chemistry of this specific molecule is limited, the behavior of structurally related fluoroquinolones provides valuable insight. Fluoroquinolones are known to form stable complexes with a variety of metal ions, acting as bidentate ligands through the carbonyl oxygen and a carboxylate oxygen. nih.govresearchgate.net By analogy, the carbonyl oxygen of 5,6,7-trifluoroindolin-2-one could serve as a coordination point.

The development of novel ligands is crucial for advancing catalysis, and mining libraries of diverse pharmaceutical heterocycles has emerged as a successful strategy for discovering new ligand classes. researchgate.net The trifluoromethyl group, a common feature in modern ligands, is known to influence the electronic properties and stability of metal complexes. The presence of three fluorine atoms in 5,6,7-trifluoroindolin-2-one would be expected to strongly modulate the electron density on the heterocyclic system, thereby influencing the binding affinity and catalytic activity of any resulting metal complex. This makes it a candidate for inclusion in high-throughput screening for new catalysts.

Contribution to the Development of Fluorine-Containing Materials (e.g., polymers, liquid crystals)

The incorporation of fluorine atoms into organic materials is a well-established strategy for tuning their properties for high-performance applications. researchgate.net In polymers, fluorine can enhance thermal stability, chemical resistance, and hydrophobicity. While the direct polymerization of 5,6,7-trifluoroindolin-2-one has not been extensively documented, related indole (B1671886) compounds, such as 5,6-dihydroxyindole, are known to polymerize to form melanin. nih.govnih.gov This suggests that under appropriate conditions, the indolinone ring could be incorporated into novel polymer backbones.

In the field of liquid crystals, fluorine substitution is a key tool for molecular engineering. The introduction of fluorine atoms can alter mesomorphic behavior, viscosity, and dielectric anisotropy. researchgate.netbeilstein-journals.org The strong dipole moment of the C-F bond and the low polarizability of the fluorine atom are critical factors. beilstein-journals.org The trifluorinated benzene ring of 5,6,7-trifluoroindolin-2-one, combined with its rigid, planar core, makes it an interesting candidate as a building block for novel liquid crystalline materials. By attaching appropriate mesogenic units, it is conceivable that this scaffold could be used to create new classes of fluorinated liquid crystals with tailored properties for display and sensor applications. nih.govnih.gov

Utility in Analytical Chemistry as a Standard or Derivatizing Agent

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for detection and separation, for instance, by enhancing its volatility for gas chromatography (GC) or its fluorescence for high-performance liquid chromatography (HPLC). nih.govgreyhoundchrom.com Compounds containing reactive functional groups, such as the secondary amine (lactam) in 5,6,7-trifluoroindolin-2-one, are potential candidates for derivatization reactions.

However, there is currently no specific documentation in the scientific literature describing the use of 5,6,7-trifluoroindolin-2-one as either an analytical standard or a derivatizing agent. Analytical standards require high purity and stability, and while this compound could potentially meet these criteria, its use has not been established. Similarly, while its N-H group could theoretically react with derivatizing reagents, no methods employing it in this capacity have been reported. The development of such applications would require further research to validate its performance and reliability in analytical methods.

Precursors for Advanced Molecular Architectures

The synthesis of complex, polyheterocyclic structures often relies on the use of versatile starting materials that can be elaborated through various synthetic routes. nih.gov The 5,6,7-trifluoroindolin-2-one molecule represents a unique starting point for building advanced molecular architectures. The indolinone core is present in numerous natural products and pharmacologically active compounds. The addition of three fluorine atoms provides a unique substitution pattern that can be leveraged to create novel analogues of known bioactive molecules.

This compound can serve as a scaffold upon which additional rings and functional groups can be built. For example, reactions at the C3 position can be used to construct spirocyclic systems or to annulate new rings onto the indolinone core. The fluorine atoms not only influence the reactivity of the core structure but also impart properties that can be desirable in advanced materials and pharmaceuticals, such as increased metabolic stability and altered binding affinities. Therefore, 5,6,7-trifluoroindolin-2-one is a promising precursor for the discovery of new chemical entities with complex and potentially useful three-dimensional structures.

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes

The synthesis of polysubstituted indolin-2-ones, particularly those with specific fluorine substitution patterns, remains an area of active research. While general methods for indolin-2-one synthesis exist, the efficient and regioselective introduction of three consecutive fluorine atoms on the benzene (B151609) ring of the indolin-2-one scaffold presents a considerable challenge. Future research will likely focus on the development of novel synthetic strategies that are both efficient and scalable.

Key areas for exploration include:

Late-Stage Fluorination: Developing methods for the direct introduction of fluorine at the C5, C6, and C7 positions of a pre-existing indolin-2-one scaffold. This approach would offer significant advantages in terms of synthetic flexibility and access to a diverse range of analogs.

Novel Cyclization Strategies: Investigating new intramolecular cyclization reactions of appropriately substituted aniline (B41778) or nitrobenzene (B124822) derivatives. These strategies could involve transition-metal catalysis or novel ring-closing methodologies to construct the trifluorinated indolin-2-one core in a single, efficient step.

Flow Chemistry: Utilizing continuous flow technologies for the synthesis of 5,6,7-trifluoroindolin-2-one could offer improved reaction control, enhanced safety, and greater scalability compared to traditional batch processes. rsc.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Late-Stage Fluorination | Increased synthetic flexibility, access to diverse analogs. | Development of regioselective fluorinating agents and catalytic systems. |

| Novel Cyclization | High efficiency, potential for one-pot synthesis. | Exploration of new catalysts and reaction conditions for intramolecular cyclization. |

| Flow Chemistry | Improved safety, scalability, and reaction control. rsc.org | Optimization of flow reactor parameters and integration of in-line purification. |

Unexplored Reactivity and Transformation Pathways

The unique electronic properties conferred by the three fluorine atoms in 5,6,7-trifluoroindolin-2-one are expected to influence its reactivity in profound ways. The strong electron-withdrawing nature of the fluorine atoms can activate or deactivate certain positions on the molecule towards various chemical transformations.

Future investigations should aim to:

Map the Reactivity Profile: Systematically explore the reactivity of the C-H bonds, the N-H bond of the lactam, and the carbonyl group. This would involve studying its behavior in a wide range of reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions.

Functionalization of the Scaffold: Develop methods for the selective functionalization of the 5,6,7-trifluoroindolin-2-one core at various positions. This could lead to the synthesis of a library of derivatives with diverse biological activities.

Ring-Opening and Rearrangement Reactions: Investigate the possibility of novel ring-opening and rearrangement reactions of the indolin-2-one core, potentially leading to the discovery of new heterocyclic scaffolds.

Rational Design of New Functional Molecules Based on the Scaffold

The 5,6,7-trifluoroindolin-2-one scaffold holds significant promise for the development of new functional molecules, particularly in the fields of medicinal chemistry and materials science. mdpi.com The trifluorinated benzene ring can engage in unique non-covalent interactions, such as halogen bonding and multipolar interactions, which can be exploited in rational molecular design.

Emerging opportunities in this area include:

Medicinal Chemistry: The rational design of enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. mdpi.com The fluorine atoms can be used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, binding affinity, and membrane permeability.

Materials Science: The design of novel organic materials with interesting electronic and photophysical properties. The electron-deficient nature of the trifluorinated aromatic ring could be utilized in the construction of organic semiconductors, fluorescent probes, and other functional materials.

Chemical Biology: The development of chemical probes and tools for studying biological processes. For instance, fluorinated indolin-2-ones could be designed as specific inhibitors of protein-protein interactions or as fluorescent reporters for cellular imaging.

| Application Area | Design Strategy | Potential Outcome |

| Medicinal Chemistry | Introduction of pharmacophoric groups, modulation of physicochemical properties. mdpi.com | Development of new drug candidates with improved efficacy and safety profiles. |

| Materials Science | Incorporation into conjugated systems, exploration of intermolecular interactions. | Creation of novel organic electronic and photonic materials. |

| Chemical Biology | Attachment of reporter groups, optimization of target selectivity. | Generation of new tools for understanding complex biological systems. |

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. In the context of 5,6,7-trifluoroindolin-2-one, computational methods can be employed to predict its properties, reactivity, and interactions with biological targets.

Future research directions in this area include:

Predicting Reactivity and Reaction Mechanisms: Using quantum chemical calculations to predict the most likely sites of reaction and to elucidate the mechanisms of novel transformations.

Structure-Based Drug Design: Employing molecular docking and molecular dynamics simulations to design new ligands that bind with high affinity and selectivity to specific protein targets.

In Silico Screening: Utilizing computational methods to screen virtual libraries of 5,6,7-trifluoroindolin-2-one derivatives for desired biological activities or material properties, thereby accelerating the discovery process.

Sustainable Synthesis and Green Chemical Process Development

The principles of green chemistry are increasingly important in both academic and industrial research. nih.gov The development of sustainable and environmentally benign methods for the synthesis of 5,6,7-trifluoroindolin-2-one and its derivatives is a key area for future research.

Key aspects of green chemistry to be considered are:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. wjarr.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or bio-based solvents. wjarr.com

Energy Efficiency: Developing synthetic processes that can be conducted at ambient temperature and pressure, thereby reducing energy consumption. nih.gov

Catalysis: Utilizing catalytic methods, including biocatalysis and photocatalysis, to improve reaction efficiency and reduce the generation of stoichiometric byproducts.

The development of green synthetic routes to fluorinated molecules is a significant challenge, but one that offers substantial environmental and economic benefits. dovepress.com The application of these principles to the synthesis of 5,6,7-trifluoroindolin-2-one will be a critical step towards its sustainable production and application.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5,6,7-Trifluoroindolin-2-one, and how can reaction yields be improved?

- Methodological Answer : Key variables include solvent polarity (e.g., THF vs. DMF), temperature control (room temperature vs. reflux), and catalyst selection (e.g., palladium or acid/base systems). Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical . Purification techniques such as column chromatography or recrystallization should be tailored to the compound’s solubility. Detailed documentation of reagent purity (e.g., CAS RN verification) and reaction conditions ensures reproducibility .

Q. How can researchers validate the structural integrity of 5,6,7-Trifluoroindolin-2-one using spectroscopic methods?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and fluorine integration. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and indole ring vibrations. Cross-referencing spectral data with structurally analogous fluorinated indoles (e.g., 5-fluoroindole derivatives in ) helps resolve ambiguities .

Q. What strategies mitigate low yields in the cyclization step during synthesis?

- Methodological Answer : Optimize stoichiometry of cyclization agents (e.g., POCl₃ or PCl₅) and ensure anhydrous conditions to prevent hydrolysis. Kinetic studies via in-situ monitoring (e.g., Raman spectroscopy) can identify side reactions. Post-reaction quenching protocols and inert atmospheres (N₂/Ar) minimize decomposition .

Advanced Research Questions

Q. How do electronic effects of trifluoromethyl and fluorine substituents influence the reactivity of 5,6,7-Trifluoroindolin-2-one in electrophilic substitution reactions?

- Methodological Answer : Computational modeling (e.g., density functional theory (DFT)) predicts electron-deficient regions due to fluorine’s strong electron-withdrawing effect. Experimental validation involves regioselective nitration or halogenation, followed by X-ray crystallography to confirm substitution patterns . Comparative studies with mono-/di-fluoroindoles ( ) highlight substituent electronic contributions .

Q. What experimental approaches resolve contradictions in reported biological activity data for 5,6,7-Trifluoroindolin-2-one derivatives?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via HPLC (>98%). Use isogenic cell models to isolate structure-activity relationships (SAR). Meta-analyses of published data should account for variables like solvent choice (DMSO vs. aqueous buffers) and metabolite interference .

Q. How can researchers design stability studies to assess the degradation pathways of 5,6,7-Trifluoroindolin-2-one under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing (e.g., 40°C/75% RH) with LC-MS/MS to identify degradation products. pH-dependent hydrolysis studies (pH 1–10) reveal susceptibility of the indolin-2-one core. Compare degradation kinetics with non-fluorinated analogs to quantify fluorine’s stabilizing role .

Q. What computational tools predict the pharmacokinetic properties of 5,6,7-Trifluoroindolin-2-one, and how are these validated experimentally?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and metabolic stability. Validate predictions via in vitro assays: Caco-2 permeability, microsomal stability, and plasma protein binding. Correlate computational and experimental data to refine predictive algorithms .

Data Analysis and Reporting

-

Example Data Table: Comparative Reactivity of Fluorinated Indoles

Compound Electrophilic Substitution Position Yield (%) Reference 5-Fluoroindole C4 72 5,6-Difluoroindole C7 65 5,6,7-Trifluoroindolin-2-one C4 (minor), C3 (major) 58 -

Key Findings : Fluorine substitution at C5 and C6 directs electrophiles to C7 in di-fluoroindoles, but steric hindrance in the trifluoro derivative shifts reactivity to C3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.